molecular formula C21H19F3N4O4 B2721868 N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351659-77-2

N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2721868
CAS RN: 1351659-77-2
M. Wt: 448.402
InChI Key: LMINBBLUEZYLGZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O4 and its molecular weight is 448.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is part of a broader class of chemicals studied for various pharmaceutical applications, including their potential as anti-inflammatory, antidepressant, anticancer, and antimicrobial agents. The synthesis of related compounds involves complex chemical reactions that result in molecules with significant biological activities. For example, derivatives of pyrazole have been synthesized and tested for their anti-inflammatory properties, showing significant activity with minimal ulcerogenic activity, highlighting the potential for developing safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).

Antidepressant and Nootropic Agents

In the field of mental health, certain derivatives have been investigated for their potential as antidepressant and nootropic agents. The synthesis of azetidinones and their evaluation have shown promising results in models of depression and cognitive enhancement. This research opens up new avenues for treating depression and enhancing cognitive functions with novel pharmacological interventions (Thomas et al., 2016).

Anticancer Activity

The search for new anticancer agents has led to the design and synthesis of compounds with the oxadiazole and azetidine backbone, demonstrating moderate to excellent anticancer activity across various cancer cell lines. These findings are crucial for developing more effective and less toxic cancer therapies, highlighting the compound's potential utility in oncology (Ravinaik et al., 2021).

Antimicrobial and Antistaphylococcal Activity

The antimicrobial and antistaphylococcal activities of new derivatives have been explored, with some compounds showing good minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This research indicates the potential for developing new antimicrobial agents to combat resistant bacterial strains, addressing a critical need in infectious disease treatment (Püsküllü et al., 2015).

Antitubercular and Antibacterial Activities

Furthermore, the antitubercular and antibacterial activities of novel carboxamide derivatives have been evaluated, showing potency against tuberculosis and various bacterial infections. This suggests that compounds within this class could serve as the basis for new treatments for tuberculosis and bacterial diseases, contributing to the fight against antibiotic resistance (Bodige et al., 2020).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4/c1-30-16-8-4-7-15(17(16)31-2)25-20(29)28-10-13(11-28)19-26-18(27-32-19)12-5-3-6-14(9-12)21(22,23)24/h3-9,13H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINBBLUEZYLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.